1-Ethyl-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
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Overview
Description
3-ethyl-1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea: is a complex organic compound featuring a urea group and a boron-containing dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea typically involves the following steps:
Formation of the Boronic Ester: The dioxaborolane moiety is introduced through a reaction between pinacol and boronic acid derivatives under mild conditions.
Coupling Reaction: The boronic ester is then coupled with an appropriate phenyl derivative using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Urea Formation:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the urea group, potentially converting it to amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogens or nitrating agents in the presence of a catalyst.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Biology:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 3-ethyl-1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea involves its interaction with molecular targets through its boron and urea groups. The boron moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The urea group can form hydrogen bonds, enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar applications.
Phenylboronic Acid: Another boron-containing compound with applications in organic synthesis and medicinal chemistry.
N-Phenylurea: A compound with a similar urea group, used in various chemical and biological applications.
Uniqueness: 3-ethyl-1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is unique due to the combination of the boron-containing dioxaborolane moiety and the urea group, which provides a versatile platform for various chemical reactions and applications.
Properties
Molecular Formula |
C15H23BN2O3 |
---|---|
Molecular Weight |
290.17 g/mol |
IUPAC Name |
1-ethyl-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
InChI |
InChI=1S/C15H23BN2O3/c1-6-17-13(19)18-12-10-8-7-9-11(12)16-20-14(2,3)15(4,5)21-16/h7-10H,6H2,1-5H3,(H2,17,18,19) |
InChI Key |
DYODVICOVCKGPE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)NCC |
Origin of Product |
United States |
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